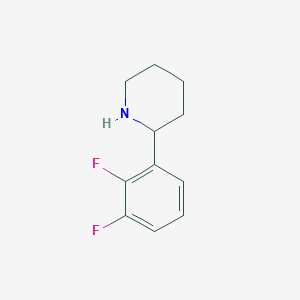

2-(2,3-Difluorophenyl)piperidine

Description

BenchChem offers high-quality 2-(2,3-Difluorophenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,3-Difluorophenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

2-(2,3-difluorophenyl)piperidine |

InChI |

InChI=1S/C11H13F2N/c12-9-5-3-4-8(11(9)13)10-6-1-2-7-14-10/h3-5,10,14H,1-2,6-7H2 |

InChI Key |

RRIZRUWORRLGOA-UHFFFAOYSA-N |

Canonical SMILES |

C1CCNC(C1)C2=C(C(=CC=C2)F)F |

Origin of Product |

United States |

Foundational & Exploratory

The Pharmacological Significance of 2-(2,3-Difluorophenyl)piperidine in Drug Discovery: A Technical Guide

Foreword: Unlocking the Potential of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the piperidine ring stands as a cornerstone scaffold, integral to the architecture of a multitude of approved therapeutics. Its conformational flexibility and ability to present substituents in a defined three-dimensional space make it a privileged structure for engaging with biological targets. The strategic introduction of fluorine atoms onto a phenyl ring appended to this scaffold, as in 2-(2,3-Difluorophenyl)piperidine, offers a compelling avenue for modulating pharmacokinetic and pharmacodynamic properties. This guide delves into the pharmacological significance of this specific structural motif, providing a technical framework for researchers, scientists, and drug development professionals. While direct and extensive research on 2-(2,3-Difluorophenyl)piperidine is emerging, this document synthesizes data from closely related analogs to project its potential and outlines robust methodologies for its synthesis and evaluation.

The Piperidine Scaffold: A Privileged Framework in Medicinal Chemistry

The piperidine moiety is a ubiquitous structural feature in a vast array of pharmaceuticals, underscoring its importance in drug design.[1][2][3] Its prevalence is attributed to several key factors:

-

Three-Dimensionality: The saturated, chair-like conformation of the piperidine ring allows for precise spatial orientation of substituents, facilitating optimal interactions with the binding pockets of biological targets.[3]

-

Physicochemical Properties: The nitrogen atom imparts basicity, which can be crucial for salt formation, improving solubility and bioavailability. The overall lipophilicity of the molecule can be fine-tuned through substitution on the piperidine ring or its appendages.[3]

-

Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine core, enabling the creation of diverse chemical libraries for screening.[1]

The introduction of a fluorinated phenyl group at the 2-position of the piperidine ring, as in the case of 2-(2,3-Difluorophenyl)piperidine, is a strategic design element. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[4]

Projected Pharmacological Profile of 2-(2,3-Difluorophenyl)piperidine

Based on the pharmacological activities of structurally similar compounds, 2-(2,3-Difluorophenyl)piperidine is anticipated to exhibit significant potential in several therapeutic areas.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a well-established pharmacophore for CNS-active agents.[5][6] The ability of many piperidine derivatives to cross the blood-brain barrier makes them attractive candidates for targeting neurological and psychiatric conditions.

-

Neurodegenerative Diseases: Compounds incorporating the piperidine nucleus are being actively investigated for the treatment of Alzheimer's and Parkinson's diseases.[7] The potential mechanisms of action include the modulation of neurotransmitter systems like the GABAergic system.[8] The 2,3-difluorophenyl moiety could enhance binding to specific receptor subtypes or metabolic enzymes implicated in these diseases.

-

Antipsychotic and Antidepressant Activity: Numerous atypical antipsychotics and antidepressants feature a piperidine core.[9][10] The pharmacological profile of such agents often involves a balance of activity at dopamine (D2) and serotonin (5-HT2A) receptors. The electronic properties of the difluorophenyl group could modulate receptor affinity and selectivity.

Oncology

Piperidine derivatives have demonstrated significant promise as anticancer agents, acting through various mechanisms.[11][12][13]

-

Kinase Inhibition: The piperidine ring can serve as a scaffold to orient functional groups that interact with the ATP-binding site of protein kinases, which are often dysregulated in cancer.

-

Induction of Apoptosis: Certain piperidine-containing compounds have been shown to induce programmed cell death in cancer cells.

-

Anti-Angiogenesis: Inhibition of the formation of new blood vessels, a critical process for tumor growth and metastasis, is another mechanism attributed to some piperidine derivatives.

Inflammatory and Pain Pathways

The modulation of inflammatory processes and nociceptive pathways represents another promising area for 2-(2,3-Difluorophenyl)piperidine.

-

Anti-inflammatory Activity: The inhibition of pro-inflammatory mediators is a known activity of certain piperidine derivatives.

-

Analgesic Properties: The piperidine scaffold is present in numerous analgesic compounds. A patent for a complex molecule containing a 2,3-difluorophenyl moiety attached to a piperidine-related structure highlights its potential as a CGRP receptor antagonist for the treatment of migraine.[14]

Synthetic Strategies and Methodologies

The synthesis of 2-arylpiperidines, including 2-(2,3-Difluorophenyl)piperidine, can be approached through several established routes. The choice of a specific synthetic pathway will depend on factors such as the availability of starting materials, desired stereochemistry, and scalability.

General Synthetic Workflow

A generalized workflow for the synthesis and purification of 2-(2,3-Difluorophenyl)piperidine is depicted below. This workflow is based on common synthetic transformations for analogous compounds.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. clinmedkaz.org [clinmedkaz.org]

- 6. Role of piperine in CNS diseases: pharmacodynamics, pharmacokinetics and drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Discovery of aryl-piperidine derivatives as potential antipsychotic agents using molecular hybridization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacological evaluation of a diarylmethylene-piperidine derivative: a new potent atypical antipsychotic? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. nwmedj.org [nwmedj.org]

- 13. nwmedj.org [nwmedj.org]

- 14. EA025358B1 - N-(5S,6S,9R)-5-AMINO-6-(2,3-DIFLUOROPHENYL)-6,7,8,9-TETRAHYDRO-5H-CYCLOHEPTA[b]PYRIDIN-9-YL-4-(2-OXO-2,3-DIHYDRO-1H-IMIDAZO[4,5-b]PYRIDIN-1-YL)PIPERIDINE-1-CARBOXYLATE SALT - Google Patents [patents.google.com]

Engineering Metabolic Stability: The Role of 2,3-Difluorophenyl Substituted Piperidines in Lead Optimization

Executive Summary

In the landscape of medicinal chemistry, the piperidine ring is one of the most frequently utilized saturated N-heterocycles. However, its highly basic nitrogen often leads to rapid metabolic clearance via N-dealkylation or N-oxidation, alongside off-target liabilities such as hERG channel inhibition. The strategic incorporation of a 2,3-difluorophenyl moiety—either directly substituted on the piperidine or situated adjacent to it—has emerged as a highly effective strategy to enhance metabolic stability. This technical guide explores the physicochemical causality, structural biology, and experimental validation of this critical pharmacophore.

The Physicochemical Causality of 2,3-Difluorophenyl Piperidines

When optimizing a piperidine-containing lead, medicinal chemists frequently encounter rapid Phase I metabolism, specifically cytochrome P450 (CYP)-mediated N-dealkylation, N-oxidation, or adjacent aromatic hydroxylation. The 2,3-difluorophenyl group is not merely a structural placeholder; its integration fundamentally alters the molecule's electronic and steric landscape.

Bond Energetics and Steric Shielding

The carbon-fluorine (C-F) bond possesses a dissociation energy of approximately 126 kcal/mol, which is significantly higher than the 113 kcal/mol of a standard aromatic C-H bond (1)[1]. By substituting the 2,3-positions of a phenyl ring, the molecule actively resists oxidative degradation by CYP enzymes at these highly vulnerable, electron-rich ortho and meta positions[2]. Furthermore, the small Van der Waals radius of fluorine (1.47 Å) allows it to mimic hydrogen (1.20 Å) closely enough to avoid severe steric clashes within the target receptor pocket, while still providing enough bulk to restrict the conformational flexibility of the adjacent piperidine ring, locking it into a pre-organized bioactive conformation (3)[3].

Inductive pKa Modulation

A critical, yet often underappreciated, causality of the 2,3-difluorophenyl substitution is its strong electron-withdrawing inductive effect (-I effect). When positioned near a piperidine ring, this motif pulls electron density away from the basic piperidine nitrogen through the sigma bond network (4)[4]. This effectively lowers the pKa of the amine. A less basic piperidine is less protonated at physiological pH (7.4), which directly correlates with a reduced affinity for the hERG potassium channel (mitigating cardiotoxicity) and decreased susceptibility to flavin-containing monooxygenase (FMO) mediated N-oxidation[4].

Clinical Translation: CGRP Antagonists and NAT8L Inhibitors

This synergistic stabilization is perfectly exemplified in the development of CGRP receptor antagonists (gepants) such as rimegepant and telcagepant (5)[5]. Rimegepant features a complex (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl piperidine scaffold (6)[6]. The 2,3-difluorophenyl group in these structures is critical for maintaining a long terminal half-life (approx. 13 hours for rimegepant) and ensuring high oral bioavailability by preventing rapid first-pass hepatic clearance[6]. Similar stabilizing effects were observed in the optimization of NAT8L inhibitors, where replacing a standard phenyl ring with a 2,3-difluorophenyl group on a piperidin-3-ylmethyl scaffold preserved inhibitory potency while significantly boosting microsomal stability (7)[7].

Quantitative Data Presentation

The table below summarizes the typical pharmacokinetic shifts observed when transitioning from an unoptimized phenyl-piperidine lead to a 2,3-difluorophenyl optimized clinical candidate.

Table 1: Impact of 2,3-Difluorophenyl Substitution on Pharmacokinetic Parameters

| Structural Motif | Representative Scaffold | Piperidine pKa (Est.) | HLM | Terminal Half-Life ( | Primary Liability Addressed |

| Phenyl-Piperidine | Unoptimized Early Lead | ~ 9.0 - 9.5 | > 50 (High Clearance) | < 2 hours | Rapid Phase I CYP oxidation, hERG binding |

| 2,3-Difluorophenyl-Piperidine | Rimegepant / Telcagepant | ~ 7.5 - 8.0 | < 15 (Low Clearance) | ~ 13 hours | Steric C-H blockade, Reduced N-basicity |

Workflow Visualization

The following diagram maps the logical progression and dual-mechanism stabilization achieved by incorporating the 2,3-difluorophenyl motif into a piperidine lead.

Optimization pathway of piperidine leads via 2,3-difluorophenyl substitution.

Self-Validating Experimental Protocol: Microsomal Intrinsic Clearance ( )

To trust the metabolic stability data of newly synthesized 2,3-difluorophenyl piperidines, the assay must operate as a self-validating system. The following protocol details the determination of

Materials Required

-

Human Liver Microsomes (Pooled, 20 mg/mL)

-

100 mM Potassium Phosphate Buffer (pH 7.4)

-

NADPH Regenerating System (Solution A: NADP+ and Glc-6-P; Solution B: G6PDH)

-

Test Compounds (10 mM in DMSO)

-

Quench Solution (Ice-cold Acetonitrile containing 100 ng/mL Tolbutamide as an internal standard)

Step-by-Step Methodology

Step 1: System Preparation & Control Setup

-

Action : Dilute the 10 mM test compound in 50% acetonitrile/water to 100 µM, then further dilute in phosphate buffer to achieve a final incubation concentration of 1 µM. Ensure the final organic solvent concentration (DMSO/Acetonitrile) is <0.1%.

-

Causality : Organic solvents are potent inhibitors of CYP enzymes. Exceeding 0.1% will artificially depress metabolic clearance, yielding false-positive stability data.

-

Action : Prepare three parallel reaction arms: (A) Active Assay (+NADPH), (B) Negative Control (-NADPH), and (C) Positive Control (Verapamil, +NADPH).

-

Validation Logic : The -NADPH arm proves that any observed depletion is strictly enzyme-mediated (Phase I oxidation) and not due to aqueous hydrolysis or thermal degradation. The Verapamil arm confirms the microsomes have not degraded and are enzymatically active.

Step 2: Pre-Incubation

-

Action : Combine HLMs (final protein concentration 0.5 mg/mL) and the 1 µM test compound in the phosphate buffer. Incubate the mixture at 37°C for 5 minutes.

-

Causality : Pre-incubation ensures thermal equilibrium. Initiating the reaction with cold microsomes will artificially depress the initial reaction rate (

), skewing the

Step 3: Reaction Initiation

-

Action : Add the NADPH regenerating system to the Active and Positive Control arms. Add an equivalent volume of buffer to the Negative Control arm. Start the kinetic timer.

Step 4: Kinetic Sampling & Quenching

-

Action : At exactly t = 0, 5, 15, 30, 45, and 60 minutes, withdraw a 50 µL aliquot from the reaction mixture and immediately dispense it into 150 µL of the Quench Solution.

-

Causality : The 3:1 ratio of ice-cold organic solvent instantly denatures the microsomal proteins, halting all enzymatic activity and extracting the analyte for MS analysis. The internal standard (Tolbutamide) corrects for any volumetric errors during pipetting or ionization suppression during LC-MS/MS.

Step 5: Sample Processing & LC-MS/MS Analysis

-

Action : Vortex the quenched plates for 2 minutes, then centrifuge at 4000 × g for 15 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant to a clean plate and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Step 6: Data Calculation

-

Action : Plot the natural log (

) of the peak area ratio (Compound/Internal Standard) against time. The slope of the linear regression represents the elimination rate constant ( -

Action : Calculate intrinsic clearance using the formula:

, where

References

- Identification of Potent, Selective, and Metabolically Stable Peptide Antagonists to the Calcitonin Gene-Related Peptide (CGRP)

- Discovery of N-Acetyltransferase 8-Like (NAT8L) inhibitors based on a N-Acylated (Piperidin-3-ylmethyl)

- Source: NIH (PMC)

- Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—Lasmiditan, Gepants, and Calcitonin-Gene-Related Peptide (CGRP)

- Positioning rimegepant in migraine prophylaxis: updated evidence and emerging perspectives Source: Taylor & Francis URL

- Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations Source: Scientific Update URL

Sources

- 1. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Pharmacokinetics, Pharmacodynamics and Drug–Drug Interactions of New Anti-Migraine Drugs—Lasmiditan, Gepants, and Calcitonin-Gene-Related Peptide (CGRP) Receptor Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Discovery of N-Acetyltransferase 8-Like (NAT8L) inhibitors based on a N-Acylated (Piperidin-3-ylmethyl)-1,2,4-Oxadiazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 2-(2,3-Difluorophenyl)piperidine derivatives

The following technical guide provides an in-depth review of 2-(2,3-Difluorophenyl)piperidine derivatives, focusing on their role as privileged scaffolds in medicinal chemistry, particularly in the development of CGRP receptor antagonists.

Synthesis, Structure-Activity Relationships (SAR), and Pharmacological Applications[1]

Executive Summary

The 2-(2,3-difluorophenyl)piperidine moiety represents a "privileged structure" in modern neuropharmacology.[1] It serves as a critical pharmacophore in the design of high-affinity antagonists for the Calcitonin Gene-Related Peptide (CGRP) receptor, a validated target for migraine pathophysiology.

While approved "Gepants" (e.g., Rimegepant, Ubrogepant) have evolved into complex fused systems (cycloheptapyridines or azepanes), the fundamental 2-arylpiperidine scaffold remains the archetypal model for understanding binding kinetics, metabolic stability, and conformational control in this chemical space.[1] This guide details the synthetic methodologies, SAR logic, and experimental protocols required to access and utilize this scaffold.

Structural & Pharmacophoric Significance[1][2]

The efficacy of 2-(2,3-difluorophenyl)piperidine derivatives stems from three synergistic molecular features:

| Feature | Mechanistic Function | Impact on Drug Design |

| 2,3-Difluoro Substitution | Bioisosterism & Metabolic Blockade: The fluorine atoms at the 2,3-positions block metabolic oxidation (P450) at the most vulnerable sites of the phenyl ring.[1] | Increases |

| Ortho-Fluorine Effect | Conformational Locking: The ortho-fluorine induces a specific torsion angle between the phenyl and piperidine rings via electrostatic repulsion and dipole effects. | Pre-organizes the molecule into the bioactive conformation, reducing the entropic penalty of binding ($ \Delta G{bind} $). |

| Chiral Piperidine Core | Vector Control: The rigid heterocycle directs substituents (e.g., amide linkers) into specific sub-pockets of the CGRP receptor. | The (R)-enantiomer is typically the eutomer (active isomer) for CGRP antagonism, necessitating asymmetric synthesis. |

Synthetic Methodologies

Accessing the chiral 2-(2,3-difluorophenyl)piperidine core requires overcoming the challenge of enantioselectivity. Two primary routes dominate the literature:

Route A: Asymmetric Hydrogenation of Pyridines (The Industrial Standard)

This route involves the catalytic reduction of 2-(2,3-difluorophenyl)pyridine. It is preferred for scale-up due to atom economy and the avoidance of resolution steps.

-

Catalyst System: Heterogeneous Rhodium on Carbon (Rh/C) or Homogeneous Ruthenium complexes (e.g., Ru(OAc)₂((S)-BINAP)).

-

Mechanism: The pyridine ring is activated (often via protonation or Lewis acid complexation), allowing the metal-hydride species to deliver hydrogen to a specific face of the ring.

Route B: Biocatalytic Resolution (The Discovery Route)

Used when establishing initial SAR, this method employs lipases or transaminases to resolve racemic mixtures of the piperidine or its precursors.

Experimental Protocol: Asymmetric Synthesis via Hydrogenation

Objective: Synthesis of (R)-2-(2,3-difluorophenyl)piperidine (HCl salt). Scale: Gram-scale (10.0 g input). Purity Target: >98% ee.

Reagents & Materials

-

Substrate: 2-(2,3-Difluorophenyl)pyridine (10.0 g, 52.3 mmol).

-

Catalyst: Chiral Ruthenium Complex [RuCl(p-cymene)((R)-SegPhos)]Cl (0.5 mol%).

-

Solvent: Ethanol (anhydrous, 100 mL).

-

Additive: D-Tartaric acid (1.0 equiv) – Crucial for chiral amplification via salt formation during reaction.

-

Hydrogen Source:

gas (50 bar).

Step-by-Step Workflow

-

Catalyst Preparation:

-

In a glovebox (argon atmosphere), weigh the Ruthenium catalyst (170 mg) into a Schlenk flask.

-

Dissolve in degassed Ethanol (10 mL) to form a stock solution.

-

-

Hydrogenation Reaction:

-

Load the substrate (10.0 g) and D-Tartaric acid (7.85 g) into a high-pressure stainless steel autoclave.

-

Add the remaining Ethanol (90 mL) and the catalyst solution.

-

Seal the autoclave and purge with Nitrogen (3x, 10 bar) followed by Hydrogen (3x, 10 bar).

-

Pressurize to 50 bar

and heat to 60°C . -

Stir at 1000 rpm for 24 hours. Note: Monitoring H₂ uptake is critical to determine endpoint.

-

-

Work-up & Purification:

-

Cool the reactor to room temperature and carefully vent

. -

Filter the reaction mixture through a pad of Celite to remove catalyst residues.

-

Concentrate the filtrate under reduced pressure to obtain the crude tartrate salt.

-

Free-Basing: Suspend the salt in EtOAc (100 mL) and treat with 1M NaOH (150 mL) until pH > 12.

-

Extract with EtOAc (3 x 50 mL), dry over

, and concentrate.

-

-

Salt Formation (Final Product):

-

Dissolve the resulting oil in diethyl ether (50 mL).

-

Add 2M HCl in ether dropwise at 0°C.

-

Filter the white precipitate, wash with cold ether, and dry under vacuum.[1]

-

Expected Yield: 85-90% Enantiomeric Excess (ee): >95% (Determined via Chiral HPLC).

Visualization: Synthetic Pathway & SAR Logic[1]

The following diagram illustrates the synthetic logic and the structure-activity relationship flow for this scaffold.

Caption: Figure 1. Synthetic pathway for the asymmetric reduction of 2-arylpyridines and the downstream SAR logic driving the potency of the 2,3-difluoro derivative.

Pharmacological Case Studies

The 2-(2,3-difluorophenyl) moiety is the "engine" driving the potency of several clinical candidates.

Case Study 1: Telcagepant (MK-0974)

-

Role of Scaffold: Early optimization studies replaced a simple phenyl ring with the 2,3-difluorophenyl group.[1]

-

Result: This single modification resulted in a 20-fold increase in binding affinity (

= 3.6 nM) compared to the unsubstituted analog. -

Mechanism: The fluorine atoms fill a hydrophobic pocket in the CGRP receptor while the piperidine/azepane nitrogen forms a crucial salt bridge.

Case Study 2: Rimegepant (BMS-927711)[1][2][3]

-

Evolution: While Rimegepant utilizes a fused cycloheptapyridine ring, the spatial arrangement of the 2,3-difluorophenyl group mimics the 2-arylpiperidine vector perfectly.[1]

-

Clinical Outcome: The enhanced metabolic stability provided by the difluoro-substitution contributes to Rimegepant's favorable oral dosing schedule (ODT formulation).

References

-

Paone, D. V., et al. (2007).[1] Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide (MK-0974).[1] Journal of Medicinal Chemistry.[3] Link

-

Luo, G., et al. (2012).[1] Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): an oral calcitonin gene-related peptide (CGRP) antagonist in clinical trials for treating migraine.[1][2][3][4][5][6][7][8] Journal of Medicinal Chemistry.[3] Link

-

Glorius, F., et al. (2004).[1] Efficient Asymmetric Hydrogenation of Pyridines.[9][10] Angewandte Chemie International Edition. (General methodology reference).

-

Mishra, S., et al. (2023).[1][11] Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine.[1] Journal of the American Chemical Society. Link

-

Luo, Z., et al. (2024).[10] Efficient and Scalable Enantioselective Synthesis of a Key Intermediate for Rimegepant. Pharmaceutical Fronts.[3][10][12] Link

Sources

- 1. CN114957247A - Synthesis method of Rimegepant and intermediate thereof - Google Patents [patents.google.com]

- 2. medkoo.com [medkoo.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Document: Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-... - ChEMBL [ebi.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate (BMS-927711): an oral calcitonin gene-related peptide (CGRP) antagonist in clinical trials for treating migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tdcommons.org [tdcommons.org]

- 8. acs.figshare.com [acs.figshare.com]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 11. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Role of Fluorine Substitution in 2-Phenylpiperidine Bioactivity

Executive Summary: The "Fluorine Scan" in Piperidine Scaffolds

The 2-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the pharmacophore of diverse bioactive agents including norepinephrine/dopamine reuptake inhibitors (e.g., Methylphenidate), NK1 antagonists (e.g., CP-99,994), and opioid analgesics.

Fluorine substitution on this scaffold is not merely a tool for blocking metabolism; it is a precision instrument for modulating the electronic landscape (pKa) , lipophilicity (LogD) , and conformational ensemble of the molecule. This guide dissects the structure-activity relationships (SAR) of fluorinated 2-phenylpiperidines, providing actionable protocols for their synthesis and evaluation.

Physicochemical Modulation[1][2][3]

Electronic Effects & pKa Shift

The basicity of the piperidine nitrogen is critical for receptor binding (often requiring a protonated amine) and membrane permeability (requiring the neutral species). Fluorine exerts a strong electron-withdrawing inductive effect (

-

Phenyl Ring Substitution: Fluorine substitution on the phenyl ring (ortho, meta, or para) lowers the pKa of the distal nitrogen via a through-bond inductive effect, though the magnitude is attenuated by the distance.

-

Impact: Subtle modulation (0.2 – 0.5 pKa units).

-

-

Piperidine Ring Substitution: Fluorine placement directly on the piperidine ring (e.g., 3-fluoro-2-phenylpiperidine) has a drastic effect.

-

Impact: Significant reduction (1.0 – 2.5 pKa units) depending on proximity to the nitrogen. This is often used to improve oral bioavailability by increasing the fraction of neutral species at physiological pH (7.4).

-

Conformational Control: The Gauche Effect

Fluorine introduces stereoelectronic biases that can lock the 2-phenylpiperidine ring into specific conformations.

-

The Effect: In

-fluoroamines (F-C-C-N), the C–F bond tends to align gauche to the C–N bond (or the N-lone pair) rather than anti. -

Application: By placing fluorine at the 3-position of the piperidine ring, you can force the adjacent 2-phenyl group into a pseudo-equatorial or pseudo-axial orientation, potentially enhancing binding affinity by reducing the entropic penalty upon receptor docking.

Lipophilicity (LogP vs LogD)

While Fluorine is hydrophobic, its high electronegativity creates a polarized C-F bond ("polar hydrophobicity").

-

Aromatic F: Increases LogP (lipophilicity) significantly.

-

Aliphatic F: Can decrease LogP if it introduces a large dipole moment that increases solvation, or increase LogP if it buries a polar surface.

Table 1: Comparative Physicochemical Profiles

| Compound Variant | Substitution Site | LogP Trend | Metabolic Stability | |

| Native | None | Reference (Ref) | Ref | Low (Oxidation prone) |

| 4-F-Phenyl | Phenyl (Para) | -0.3 (Lower) | Increased (+0.2) | High (Blocks CYP) |

| 3-F-Piperidine | Piperidine (Beta) | -1.5 (Much Lower) | Variable | Moderate |

| 2-F-Phenyl | Phenyl (Ortho) | -0.4 | Increased | Moderate |

Metabolic Stability: The "Block" Strategy

The primary metabolic clearance pathway for 2-phenylpiperidines is often CYP450-mediated hydroxylation .

Mechanism of Action

-

Phenyl Hydroxylation: The para-position of the phenyl ring is electronically rich and sterically accessible, making it a "soft spot" for oxidation (e.g., by CYP2D6).

-

The Fluorine Block: Replacing the para-hydrogen with Fluorine (

) blocks this pathway because the C-F bond energy (approx. 116 kcal/mol) is too high for the CYP heme-oxo species to abstract.

Case Study: 4-Fluoromethylphenidate (4F-MPH)[4]

-

Parent: Methylphenidate (Ritalin).

-

Modification: 4-Fluoro substitution on the phenyl ring.

-

Result:

-

Potency: ~3x higher affinity for the Dopamine Transporter (DAT) due to increased lipophilicity and electronic stacking interactions.

-

Stability: Significantly longer half-life (

) due to metabolic blockade at the para-position.

-

Visualization: Metabolic Blocking Logic

Caption: Figure 1. Mechanism of metabolic stabilization via para-fluorine substitution, preventing CYP450-mediated hydroxylation.

Synthetic Methodologies

Synthesizing fluorinated 2-phenylpiperidines requires different strategies depending on the location of the fluorine.

Protocol A: Aromatic Fluorination (The Reformatsky Route)

Used for creating analogs like 4F-MPH where the fluorine is on the phenyl ring.

Reagents:

-

4-Fluorobenzaldehyde

-

2-Bromopyridine (precursor) or Piperidine precursors

-

Zinc dust (activated)

Workflow:

-

Condensation: React 4-fluorobenzaldehyde with the appropriate piperidine/pyridine precursor.

-

Cyclization/Reduction: If starting from a pyridine, catalytic hydrogenation (

) reduces the pyridine to piperidine.-

Note: Use acidic conditions (AcOH) to prevent side reactions, but monitor for defluorination (rare with aryl-F).

-

Protocol B: Deoxofluorination of the Piperidine Ring

Used for introducing F onto the aliphatic ring (e.g., 3-F or 4-F piperidine).

Reagents:

-

DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor

-

Starting Material: Hydroxylated 2-phenylpiperidine (e.g., 3-hydroxy-2-phenylpiperidine).

Step-by-Step Protocol:

-

Protection: Protect the amine nitrogen (e.g., N-Boc protection).

-

Reaction: Substrate +

+

-

-

Fluorination:

-

Dissolve N-Boc-3-hydroxy substrate in anhydrous DCM under

. -

Cool to -78°C.

-

Add DAST (1.5 eq) dropwise.

-

Allow to warm to RT overnight.

-

Safety: DAST releases HF. Use plastic/Teflon ware if possible or quench carefully with

.

-

-

Deprotection:

-

Treat with TFA/DCM (1:1) to remove the Boc group.

-

Neutralize and extract.[1]

-

Visualization: Synthesis of 4F-MPH

Caption: Figure 2. Synthetic pathway for 4-Fluoromethylphenidate utilizing 4-fluorobenzaldehyde as the starting material.

Experimental Protocols: Validation

Microsomal Stability Assay

This assay validates the "Metabolic Block" hypothesis.

Materials:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL).

-

NADPH Regenerating System.

-

Test Compound (10 mM DMSO stock).

-

LC-MS/MS.

Protocol:

-

Preparation: Dilute test compound to 1

in phosphate buffer (pH 7.4). -

Incubation: Add HLM (final conc 0.5 mg/mL). Pre-incubate at 37°C for 5 min.

-

Initiation: Add NADPH to start the reaction.

-

Sampling: Aliquot 50

at t = 0, 5, 15, 30, 60 min. -

Quenching: Add 150

ice-cold Acetonitrile (containing Internal Standard). -

Analysis: Centrifuge (4000g, 10 min). Inject supernatant into LC-MS/MS.

-

Calculation: Plot ln(% remaining) vs time. Slope =

.-

Success Criteria: 4-F analog should show >2x increase in

vs non-fluorinated parent.

-

References

-

Misra, M., et al. (2010). "Synthesis and pharmacological evaluation of 4-fluoromethylphenidate." Bioorganic & Medicinal Chemistry Letters. Link

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

-

Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry. Link

-

Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. Link

Sources

A Technical Guide to the Molecular Weight and Physicochemical Profiling of 2-(2,3-Difluorophenyl)piperidine

Executive Summary

The journey of a novel chemical entity from a promising hit to a viable drug candidate is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate how a molecule will behave in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides an in-depth technical overview of 2-(2,3-Difluorophenyl)piperidine, a compound of interest in medicinal chemistry. We move beyond theoretical values to detail the rigorous experimental methodologies required for its definitive characterization. This document serves as a practical manual for researchers, scientists, and drug development professionals, outlining the causality behind experimental choices for determining molecular weight, purity, structure, lipophilicity, solubility, and ionization constant (pKa). The protocols described herein are designed as self-validating systems to ensure the generation of high-fidelity, trustworthy data essential for informed decision-making in drug discovery pipelines.

Introduction: The Imperative of Physicochemical Profiling in Drug Discovery

In modern drug discovery, the "fail early, fail cheap" paradigm underscores the need for a comprehensive understanding of a compound's properties from the outset. Physicochemical characteristics are not mere data points; they are critical predictors of a molecule's ultimate success.[1][2] Properties such as molecular weight, lipophilicity, solubility, and pKa have a profound impact on every stage of a drug's journey, from formulation to its interaction with biological targets and membranes.[3][4] An imbalance, such as high lipophilicity leading to poor solubility, can terminate the development of an otherwise potent compound.[1][5]

This guide focuses on 2-(2,3-Difluorophenyl)piperidine, a substituted piperidine derivative. The piperidine ring is a prevalent scaffold in many approved drugs, and the difluorophenyl moiety can significantly modulate properties like metabolic stability and receptor binding affinity. A precise and experimentally-verified physicochemical profile is therefore non-negotiable for advancing this or any related molecule.

Core Molecular Properties of 2-(2,3-Difluorophenyl)piperidine

Before embarking on experimental analysis, it is essential to establish the foundational theoretical properties of the molecule. These calculated values serve as a benchmark for experimental verification.

| Property | Data | Source |

| Chemical Structure |  | N/A |

| Molecular Formula | C₁₁H₁₃F₂N | Inferred from Structure |

| Molecular Weight | 197.23 g/mol | Calculated |

Experimental Determination of the Physicochemical Profile

The following sections detail the gold-standard experimental protocols for characterizing 2-(2,3-Difluorophenyl)piperidine. The rationale behind each methodological choice is explained to provide a deeper understanding of the data generation process.

Molecular Weight Confirmation and Purity Assessment

Expertise & Experience: While the molecular weight can be calculated, experimental confirmation is crucial to verify the identity of the synthesized compound. This step is invariably coupled with purity analysis. An impure sample will yield erroneous results in all subsequent physicochemical and biological assays. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and a UV detector is the industry-standard technique for this dual purpose.[6][7]

Experimental Workflow: Identity and Purity Analysis

Caption: Workflow for LC-MS based molecular weight confirmation and purity assessment.

Methodology: LC-MS for Molecular Weight Confirmation

-

Principle: The sample is separated by HPLC and introduced into the mass spectrometer. Electrospray Ionization (ESI) generates charged molecules, and the mass analyzer separates them based on their mass-to-charge ratio (m/z), allowing for the determination of the molecular weight.[8][9]

-

Sample Preparation: Accurately weigh and dissolve the compound in HPLC-grade methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: Utilize an HPLC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.[10][11]

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 50 mm, 3.5 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

-

Flow Rate: 0.8 mL/min.

-

-

Mass Spectrometry Conditions:

-

Mode: Positive Electrospray Ionization (ESI+), as the piperidine nitrogen is basic.

-

Scan Range: m/z 50-500.

-

Data Analysis: Look for the [M+H]⁺ ion. For 2-(2,3-Difluorophenyl)piperidine (MW=197.23), the expected ion will be at m/z 198.24.

-

Methodology: HPLC-UV for Purity Assessment

-

Principle: HPLC separates the target compound from any impurities. A UV or Photodiode Array (PDA) detector measures the absorbance of the eluting compounds. The area of the main peak relative to the total area of all peaks provides the purity percentage.[12]

-

Procedure: The same chromatographic run used for MS analysis can be used for purity assessment.

-

Data Analysis: Integrate all peaks in the chromatogram (typically at a wavelength like 254 nm). Calculate the area percentage of the main peak. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100. For drug development, a purity of >98% is typically required.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: Mass spectrometry confirms the molecular formula, but it cannot distinguish between isomers (e.g., 2-(2,3-Difluorophenyl)piperidine vs. 2-(3,5-Difluorophenyl)piperidine). NMR spectroscopy is the definitive technique for unambiguous structural elucidation, providing information on the connectivity and chemical environment of every carbon and hydrogen atom.[13]

Methodology: 1D and 2D NMR

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR: Provides information on the number of different types of protons and their neighboring protons. The chemical shifts (ppm) and coupling constants (J, Hz) are diagnostic. For the piperidine ring, one would expect complex multiplets in the aliphatic region (~1.5-3.5 ppm).[14][15] The aromatic region will show signals corresponding to the difluorophenyl group.

-

¹³C NMR: Shows the number of unique carbon environments.

-

2D NMR (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to trace the carbon skeleton.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal directly to the carbon atom it is attached to. This is a powerful tool for assigning both ¹H and ¹³C spectra concurrently.[13]

-

-

Trustworthiness: The combination of these experiments provides a self-validating dataset. The connectivity established by COSY must be consistent with the direct C-H correlations from HSQC, confirming the overall structure.

Lipophilicity Determination (LogD at pH 7.4)

Expertise & Experience: Lipophilicity is a critical parameter that influences a drug's permeability, potency, and metabolic clearance. It is measured as the partition coefficient between an organic phase (n-octanol) and an aqueous phase. For an ionizable molecule like our compound, the distribution coefficient (LogD) at a physiological pH of 7.4 is more relevant than the partition coefficient (LogP) of the neutral form.[16][17] The shake-flask method, while low-throughput, remains the gold standard for accuracy.[18][19]

Experimental Workflow: Shake-Flask LogD Determination

Caption: Workflow for the "gold standard" shake-flask LogD determination.

Methodology: Shake-Flask Method

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them overnight and then separating the layers. This step is critical for accurate results.[20]

-

Sample Addition: Add a known amount of the compound (e.g., from a DMSO stock, keeping final DMSO <1%) to a vial containing a known ratio of the pre-saturated n-octanol and buffer (e.g., 1:1 v/v).

-

Equilibration: Seal the vial and shake or rotate it gently at a controlled temperature (e.g., 25°C) for 24 hours to allow the compound to reach equilibrium between the two phases.[19]

-

Phase Separation: Centrifuge the vial to ensure a clean separation of the two layers.

-

Quantification: Carefully remove an aliquot from each layer. Analyze the concentration of the compound in both the n-octanol and aqueous phases using a validated HPLC-UV method with a proper calibration curve.

-

Calculation: LogD = log₁₀ (Concentration in n-octanol / Concentration in aqueous buffer).

Aqueous Solubility Assessment

Expertise & Experience: Poor aqueous solubility is a primary cause of failure in drug development. It can lead to low and erratic absorption.[21] It is essential to measure thermodynamic solubility, which represents the true equilibrium solubility of the solid material and is considered the "gold standard" for lead optimization.[22][23]

Methodology: Thermodynamic Shake-Flask Solubility

-

Principle: An excess of the solid compound is agitated in an aqueous buffer until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is measured.[24]

-

Procedure:

-

Add an excess amount of solid 2-(2,3-Difluorophenyl)piperidine (enough that solid is still visible at the end) to a vial containing an aqueous buffer (e.g., PBS at pH 7.4).

-

Seal the vial and shake at a controlled temperature for 24-48 hours.

-

After incubation, check for the presence of undissolved solid to confirm saturation.

-

Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove all solid particles.

-

Quantify the concentration of the compound in the clear filtrate using a validated HPLC-UV or LC-MS method against a standard curve.

-

-

Result: The measured concentration is reported as the thermodynamic solubility (e.g., in µg/mL or µM).

Ionization Constant (pKa) Determination

Expertise & Experience: The pKa value indicates the pH at which a compound is 50% ionized and 50% neutral. For a basic compound containing a piperidine nitrogen, the pKa will determine its charge state in the stomach (low pH, mostly charged) versus the intestine (higher pH, more neutral). This profoundly affects both solubility and membrane permeability. Potentiometric titration is a highly reliable method for this determination.[18][25][26]

Methodology: Potentiometric Titration

-

Principle: A solution of the compound is titrated with a strong acid or base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.[18]

-

Procedure:

-

Accurately prepare a solution of the compound (as the hydrochloride salt if titrating with a base) in deionized water at a known concentration (e.g., 1-10 mM).

-

Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a stirrer.

-

Incrementally add a standardized titrant (e.g., 0.1 M NaOH) using a precise burette.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

-

Data Analysis: The pKa is determined from the midpoint of the buffer region of the titration curve (the point of half-neutralization). For a basic amine, this corresponds to the pH where half of the piperidine nitrogen has been deprotonated.

Data Synthesis and Application in Drug Development

The experimentally determined physicochemical profile provides a holistic view of the molecule's potential. For 2-(2,3-Difluorophenyl)piperidine, a hypothetical profile might look like this:

-

High Purity (>99%) & Confirmed MW: The compound is suitable for further testing.

-

Basic pKa (~8.5-9.5): The compound will be predominantly ionized (charged) at physiological pH 7.4, which typically enhances aqueous solubility but can reduce passive membrane permeability.

-

Moderate to High LogD₇.₄ (~2.5-3.5): Indicates significant lipophilicity, suggesting good potential for crossing cell membranes and possibly the blood-brain barrier, but also flags a potential risk for low solubility if not balanced.

-

Low Aqueous Solubility (<10 µg/mL): A common challenge for lipophilic bases. This result would immediately trigger formulation strategies, such as salt formation or amorphous solid dispersions, to improve bioavailability.

This integrated dataset allows scientists to predict the compound's ADME behavior, anticipate development challenges, and design rational strategies to overcome them, thereby maximizing the probability of success.

Conclusion

The thorough physicochemical characterization of a drug candidate like 2-(2,3-Difluorophenyl)piperidine is a cornerstone of modern pharmaceutical development. Relying solely on theoretical predictions is insufficient for making high-stakes decisions. The rigorous, multi-faceted experimental approach detailed in this guide—encompassing chromatography, mass spectrometry, NMR, and potentiometry—provides the accurate and reliable data needed to build a comprehensive profile. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based framework ensures data integrity and empowers research teams to rationally design, select, and optimize molecules with a higher likelihood of becoming safe and effective medicines.

References

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Google Cloud.

- Physicochemical properties - Medicinal Chemistry. (2025). Fiveable.

- Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. (2019). Agilent Technologies.

- Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. (n.d.). Agilent Technologies.

- Physicochemical Properties of Substituted Piperidine-Carboxylic Acids: A Technical Guide. (n.d.). Benchchem.

- Importance of Physicochemical Properties In Drug Discovery. (2015). Rajshree Journal of Research in Science and Management.

- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed.

- Application of Two-Dimensional NMR Spectroscopy to the Study of Substituted Piperidine Derivatives. Part I: 1-Methyl-2-Piperidine Methanol. (n.d.). Optica Publishing Group.

- Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. (2014). Pakistan Journal of Pharmaceutical Sciences.

- Physical Properties in Drug Design. (n.d.).

- Unit Mass Spectral Deconvolution for Molecular Weight Confirmation of Large Molecules. (2024). Agilent Technologies.

- Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temper

- How to Determine Molecular Weight? (n.d.). Mtoz Biolabs.

- LogD/LogP Background: A certain balance of lipophilicity and hydrophilicity is required for a successful drug. (n.d.). Enamine.

- Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25 ±0.5oC). (2014).

- Confirmation of molecular weight. (n.d.). Shimadzu.

- Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs.

- Application Notes and Protocols for the Structural Elucidation of (2S,4R)-1-((1R)-1-(4-Chlorophenyl)-4-methylpentyl). (n.d.). Benchchem.

- Small Molecule HPLC. (n.d.). Sigma-Aldrich.

- LogP—Making Sense of the Value. (n.d.). ACD/Labs.

- Measured pKa(H) values (22 °C) for bicyclic piperidine analogs 1, 2,... (n.d.).

- Aqueous Solubility Assay. (n.d.). Enamine.

- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. (n.d.). Journal of the American Chemical Society.

- A Researcher's Guide: Navigating Purity Assessment with HPLC and Mass Spectrometry. (n.d.). Benchchem.

- Scaling Small Molecule Purific

- Practical methods for the measurement of log P for surfactants. (n.d.).

- Why Is HPLC Ideal for Chemical Purity Testing? (2023). Moravek.

- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent Technologies.

- Determination of Partitioning Coefficient by UPLC-MS/MS. (n.d.).

- Aqueous Solubility. (n.d.).

- (S)-2-(3,5-difluorophenyl)piperidine. (n.d.). ChemScene.

- (2,4-Difluorophenyl)(piperidin-4-yl)methanone. (n.d.). PubChem.

- High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour using second harmonic light sc

- MultiScreen Solubility Filter Pl

- 2-(3-Fluorophenyl)piperidine. (n.d.). CymitQuimica.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).

- Piperidine(110-89-4) 1 H NMR. (n.d.). ChemicalBook.

- (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. (n.d.). PubChem.

- (S)-2-(3,5-Difluorophenyl)piperidine hydrochloride. (n.d.). MilliporeSigma.

- SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. (n.d.). PMC.

Sources

- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]

- 3. fiveable.me [fiveable.me]

- 4. researchgate.net [researchgate.net]

- 5. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pacificbiolabs.com [pacificbiolabs.com]

- 7. moravek.com [moravek.com]

- 8. agilent.com [agilent.com]

- 9. How to Determine Molecular Weight? | MtoZ Biolabs [mtoz-biolabs.com]

- 10. lcms.cz [lcms.cz]

- 11. agilent.com [agilent.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 16. enamine.net [enamine.net]

- 17. acdlabs.com [acdlabs.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. waters.com [waters.com]

- 20. agilent.com [agilent.com]

- 21. Aqueous Solubility Assay - Enamine [enamine.net]

- 22. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 23. pharmaexcipients.com [pharmaexcipients.com]

- 24. lup.lub.lu.se [lup.lub.lu.se]

- 25. applications.emro.who.int [applications.emro.who.int]

- 26. Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium at room temperature (25±0.5oC) - PubMed [pubmed.ncbi.nlm.nih.gov]

The 2,4-Difluorophenyl Piperidine Motif: Synthetic Linchpin of Atypical Antipsychotics

Executive Summary: The "Hidden" Pharmacophore

In the history of neuropsychiatric drug discovery, few structural motifs have proven as versatile—yet operationally transient—as the 4-(2,4-difluorophenyl)piperidine scaffold.[1][2] While often overshadowed by the final heterocyclic systems it generates (specifically the 6-fluoro-1,2-benzisoxazoles found in Risperidone , Paliperidone , and Iloperidone ), this difluorinated moiety represents a masterclass in strategic bioisosterism and reactivity.[1]

This guide deconstructs the technical evolution of this scaffold. We move beyond the surface-level pharmacology to explore the synthetic causality: how the specific substitution pattern of the 2,4-difluorophenyl ring enables a unique intramolecular nucleophilic aromatic substitution (

Historical Evolution: From Butyrophenones to Benzisoxazoles

The discovery of difluorophenyl piperidine analogs was not a linear invention but a solution to the metabolic liabilities of early antipsychotics.

The Haloperidol Legacy and the Fluorine Pivot

In the 1950s, Paul Janssen’s discovery of Haloperidol established the 4-fluorobutyrophenone as the gold standard for dopamine D2 antagonism.[1] However, the butyrophenone tail was susceptible to rapid metabolic reduction and lacked serotonin (5-HT2A) affinity, which is crucial for the "atypical" profile (reduced extrapyramidal side effects).[2]

The 2,4-Difluoro Innovation

Researchers sought to rigidify the linker and alter the electronics of the phenyl ring.[1][2] The introduction of a second fluorine atom at the ortho position (creating the 2,4-difluoro motif) was a pivotal decision driven by two factors:

-

Electronic Activation: The 2-fluoro substituent creates a highly electrophilic center at the adjacent carbon, enabling ring-closure reactions that were previously impossible.[1][2]

-

Metabolic Blockade: The 4-fluoro substituent (retained in the final drug) blocks para-hydroxylation by Cytochrome P450 enzymes, significantly extending half-life.[1][2]

This logic culminated in the synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone , the "mother intermediate" for the benzisoxazole class of antipsychotics.[1][2]

Figure 1: The structural lineage from typical butyrophenones to the 2,4-difluorophenyl scaffold used in atypical antipsychotics.[1][2]

Synthetic Chemistry: The "Fluorine Switch" Protocol

The utility of the 2,4-difluorophenyl piperidine scaffold lies in its ability to undergo a "suicide cyclization."[1] The 2-fluoro group acts as a leaving group during the formation of the benzisoxazole ring.[1][2]

Core Protocol: Synthesis of the Benzisoxazole Precursor

The following protocol describes the conversion of the 2,4-difluorophenyl ketone to the oxime, followed by the base-catalyzed cyclization.[1] This is the industry-standard route for generating the "Risperidone tail."[1][2]

Reagents:

-

(2,4-Difluorophenyl)(4-piperidinyl)methanone HCl (Starting Material)[1][2][3]

-

Hydroxylamine hydrochloride (

)[1][2] -

Potassium Hydroxide (KOH) or

[1][2]

Step-by-Step Methodology:

-

Oxime Formation (Activation):

-

Charge: Dissolve 10.0 g of (2,4-difluorophenyl)(4-piperidinyl)methanone HCl in 100 mL of EtOH.

-

Addition: Add 5.0 g of Hydroxylamine HCl and 8.0 g of

. -

Reaction: Reflux at 78°C for 3-4 hours. Monitor by HPLC for the disappearance of the ketone peak.

-

Workup: Cool to room temperature. Filter inorganic salts.[1][2] Concentrate the filtrate to yield the (2,4-difluorophenyl)(4-piperidinyl)methanone oxime .

-

Checkpoint: The product should be an off-white solid.[1][2] Confirm identity via LC-MS (

).[1][2]

-

-

The "Fluorine Switch" Cyclization (Ring Closure):

-

Mechanism: Intramolecular Nucleophilic Aromatic Substitution (

).[2] The oxime oxygen attacks the phenyl ring at the 2-position, displacing the fluorine.[1] -

Reaction: Dissolve the crude oxime in aqueous KOH (10% w/v). Reflux vigorously for 4 hours.

-

Observation: The reaction mixture will shift from a suspension to a clear solution, then precipitate the product upon cooling.[2]

-

Purification: Recrystallize from Isopropanol/Water (1:1).[2]

-

Yield: Expected 85-90% of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole .[1][2]

-

Mechanism of Action (Chemical)

The 2,4-difluoro substitution is critical here.[1][2] If the ring were only 4-fluoro substituted, the cyclization would not occur (lack of leaving group).[2] If it were 2-fluoro only, the final drug would lack metabolic protection at the para-position.[1]

Figure 2: The "Fluorine Switch" mechanism.[1][2] Note how the 2-fluoro atom is sacrificed to close the heterocyclic ring.[1][2]

Structure-Activity Relationship (SAR) & Data

The 2,4-difluorophenyl piperidine analogs exhibit a distinct pharmacological profile compared to their monofluorinated or non-fluorinated counterparts.[1][2]

Comparative Binding & Stability

The table below summarizes the impact of the fluorine substitution pattern on the piperidine scaffold's properties before and after cyclization.

| Analog Structure | Metabolic Stability ( | 5-HT2A Affinity ( | D2 Affinity ( | Synthetic Utility |

| Non-fluorinated Phenyl | Low (< 1h) | > 100 nM | ~50 nM | Poor (No leaving group) |

| 4-Fluorophenyl | High (> 4h) | ~20 nM | ~5 nM | Moderate (No cyclization) |

| 2,4-Difluorophenyl | Very High | < 1 nM (post-cyclization) | ~3 nM | Excellent (Enables Ring Closure) |

| 2,6-Difluorophenyl | Moderate | Poor (Steric Clash) | Weak | Low (Steric hindrance) |

The "Unmasked" Analogs

While the benzisoxazole derivatives (Risperidone) are the most famous application, the intact 2,4-difluorophenyl piperidine scaffold (where the ring is not closed) is currently being explored in:

-

Antibacterial Agents: Targeting MRSA via inhibition of DNA gyrase (the difluorophenyl group mimics the fluoroquinolone pharmacophore).[2]

-

Melanocortin Agonists: Used in obesity treatment research (e.g., MC4 receptor ligands).[2]

-

NMDA Antagonists: Analogs of 4-fluorophenyl-piperidine showing dissociative anesthesia properties with altered potency.[1][2]

References

-

Janssen, P. A. J. (1959).[2] The pharmacology of haloperidol. International Review of Neurobiology. Link

-

Megens, A. A., et al. (1994).[2] Survey on the pharmacodynamics of the new antipsychotic risperidone. Psychopharmacology. Link

-

PrepChem. Synthesis of (2,4-difluorophenyl)(4-piperidinyl)methanone. Link

-

PubChem. Compound Summary: (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride.[1][2][3][4] National Library of Medicine.[1][2] Link

-

ResearchGate. 2,4-difluorophenyl(piperidin-4-yl) methanone oxime derivatives as potent contenders to combat antibacterial resistance of MRSA. Link

Sources

Engineering the Chiral 2-(2,3-Difluorophenyl)piperidine Scaffold: A Technical Guide to Design, Synthesis, and Application

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals

Executive Summary

In the modern landscape of structure-based drug design, escaping the "flatland" of planar aromatics is a critical mandate. Chiral 3D scaffolds, particularly substituted piperidines, have emerged as privileged structures for developing highly selective, orally bioavailable therapeutics. Among these, the chiral 2-(2,3-difluorophenyl)piperidine scaffold represents a masterclass in physicochemical tuning. By strategically combining a rigid heterocyclic core with a precisely fluorinated aryl ring, this scaffold addresses three of the most persistent challenges in drug discovery: metabolic instability, off-target cardiotoxicity (hERG liability), and poor membrane permeability.

This technical guide dissects the structural rationale, asymmetric synthesis protocols, and pharmacological applications of this essential building block.

Structural and Physicochemical Rationale

The integration of a 2,3-difluorophenyl group at the C2 position of a piperidine ring is a deliberate bioisosteric and electronic strategy. As an application scientist, it is crucial to understand the causality behind this specific substitution pattern.

The "Fluorine Effect" on pKa and Lipophilicity

Unsubstituted piperidines possess a pKa of approximately 11.2, rendering them highly basic and almost entirely protonated at physiological pH (7.4). This excessive basicity is a known liability, driving poor membrane permeability and high-affinity binding to the hERG potassium channel, which can lead to fatal drug-induced long QT syndrome.

Introducing the electron-withdrawing 2,3-difluorophenyl group exerts a powerful inductive (-I) effect through the sigma bond framework. This effect significantly lowers the pKa of the adjacent piperidine nitrogen to an optimal range of 8.5–9.0[1]. Consequently, the fraction of the neutral species at physiological pH increases, which enhances lipophilicity (LogD) and facilitates passive oral absorption[2],[3].

Conformational Locking and Metabolic Stability

The steric bulk of the 2,3-difluorophenyl group restricts the conformational flexibility of the piperidine ring. In the (2R)-configuration, the scaffold adopts a rigid chair conformation that precisely vectors the aryl group for optimal

Fig 1: Physicochemical and pharmacological advantages of the 2,3-difluorophenyl substitution.

Quantitative Data Summary

The table below synthesizes the physicochemical shifts achieved by transitioning from a basic piperidine to the fluorinated chiral scaffold.

| Structural Scaffold | Predicted pKa | LogP (Neutral) | hERG Liability Risk | CYP450 Metabolic Stability |

| Piperidine | ~11.2 | 0.8 | High | Low (Rapid N-dealkylation/oxidation) |

| 2-Phenylpiperidine | ~9.5 - 10.2 | 2.5 | Moderate | Moderate (Para/Ortho oxidation) |

| 2-(2,3-Difluorophenyl)piperidine | ~8.5 - 9.0 | 2.8 | Low | High (Blocked ortho/meta sites) |

Asymmetric Synthesis and Resolution Methodologies

To utilize this scaffold in clinical candidates, it must be synthesized with extreme enantiomeric purity (>99% ee). The following self-validating protocol details the asymmetric hydrogenation of a pyridine precursor followed by classical chiral resolution.

Step-by-Step Experimental Protocol

Step 1: Synthesis of the Pyridine Intermediate

-

Action: Perform a Suzuki-Miyaura cross-coupling between 2-bromopyridine and 2,3-difluorophenylboronic acid using a Palladium catalyst (e.g.,

) and -

Causality: Palladium-catalyzed cross-coupling is chosen over Grignard addition to avoid over-addition and ensure absolute regioselectivity at the C2 position.

-

Self-Validating Checkpoint: Monitor the reaction via LC-MS. The step is validated and complete only when the 2-bromopyridine peak (

) is <1% relative to the product peak (

Step 2: Asymmetric Hydrogenation

-

Action: Charge a high-pressure reactor with 2-(2,3-difluorophenyl)pyridine, an Iridium(I) catalyst complexed with a chiral phosphine-oxazoline (PHOX) ligand, and L-camphorsulfonic acid (1.1 eq) in toluene. Pressurize with

(50 bar) and stir at 50°C for 24 hours. -

Causality: Direct reduction of the pyridine ring is notoriously difficult due to aromatic stability. The Ir(PHOX) catalyst breaks this aromaticity enantioselectively. The acidic additive is critical; it immediately protonates the newly formed piperidine, preventing the basic nitrogen from coordinating to and poisoning the Iridium catalyst.

-

Self-Validating Checkpoint: Analyze the crude free-based mixture via chiral HPLC (e.g., Chiralcel OD-H column). A successful run must yield >95% conversion and >85% enantiomeric excess (ee) of the (2R)-enantiomer.

Step 3: Chiral Resolution via Diastereomeric Salt Formation

-

Action: Dissolve the enantiomerically enriched piperidine in a refluxing ethanol/water (9:1) matrix. Add 1.0 equivalent of L-tartaric acid. Allow the solution to cool linearly to 5°C over 12 hours to induce crystallization.

-

Causality: While asymmetric hydrogenation provides high ee, pharmaceutical-grade applications require >99% ee. The causality relies on the distinct crystal lattice energies of the resulting diastereomeric salts. The (2R)-piperidine·L-tartrate salt forms a highly ordered, less soluble lattice and selectively precipitates, while the (2S)-enantiomer remains dissolved.

-

Self-Validating Checkpoint: Filter the crystals, liberate the free base using 1M NaOH, and extract into EtOAc. Confirm >99% ee via chiral HPLC. Verify the absolute configuration using single-crystal X-ray diffraction (XRD) or optical rotation (

).

Fig 2: Step-by-step asymmetric synthesis and resolution workflow for the chiral scaffold.

Applications in Modern Drug Design

The (2R)-2-(2,3-difluorophenyl)piperidine scaffold and its direct analogs are heavily utilized across multiple therapeutic areas:

-

Akt Kinase Inhibitors: Recent structure-based drug design efforts have identified highly substituted piperidine derivatives bearing difluorophenyl groups as potent, orally active Akt inhibitors[4]. The fluorination strategy in these scaffolds was explicitly employed to reduce hERG blockage while maintaining high kinase selectivity and overcoming cutaneous toxicity.

-

CGRP Receptor Antagonists: Calcitonin gene-related peptide (CGRP) antagonists (gepants), utilized in migraine therapy, frequently rely on highly substituted chiral piperidines and cycloheptapyridines to achieve the necessary 3D pharmacophore. The 2,3-difluorophenyl moiety provides critical hydrophobic contacts deep within the receptor pocket[5].

-

Substance P / NK1 Antagonists: Building on the legacy of early 2-phenylpiperidines (e.g., CP-99,994), modern neurokinin-1 (NK1) antagonists leverage fluorinated 2-arylpiperidines to lock the stereochemistry required for optimal receptor interaction while simultaneously improving brain penetrance and lowering basicity.

References

- Title: Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties Source: ResearchGate / ChemRxiv URL

- Title: Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)

- Source: Journal of Medicinal Chemistry (ACS)

- Title: FILLING THE GAP IN LogP AND pKa EVALUATION FOR SATURATED FLUORINE-CONTAINING DERIVATIVES WITH MACHINE LEARNING Source: ChemRxiv URL

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Document: Discovery of (5S,6S,9R)-5-amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-... - ChEMBL [ebi.ac.uk]

Methodological & Application

Application Note: Catalytic Synthesis of 2-(2,3-Difluorophenyl)piperidine via Negishi Cross-Coupling

Here is a comprehensive technical guide for the synthesis of 2-(2,3-Difluorophenyl)piperidine , designed for research and development professionals.

Executive Summary & Scientific Rationale

The 2-arylpiperidine scaffold is a privileged pharmacophore found in numerous NK1 receptor antagonists, substance P inhibitors, and anesthetic agents. While traditional routes involving the hydrogenation of 2-arylpyridines often suffer from poor stereocontrol or harsh conditions, modern organometallic approaches allow for convergent synthesis under mild conditions.[1]

This protocol details the synthesis of 2-(2,3-difluorophenyl)piperidine utilizing a Negishi-type cross-coupling strategy.[1] This method leverages the directed lithiation of N-Boc-piperidine, followed by transmetalation to zinc and subsequent Palladium-catalyzed coupling with 1-bromo-2,3-difluorobenzene.[1] This approach is selected for its high regioselectivity and tolerance of the fluorinated aromatic system, which is critical for modulating metabolic stability and lipophilicity in medicinal chemistry campaigns.

Retrosynthetic Analysis & Mechanism

The synthesis is designed around the formation of the C2–C1' bond. The key strategic disconnection involves the coupling of a nucleophilic piperidine species (organozinc) with an electrophilic aryl halide.

-

Precursor A: N-Boc-piperidine (Directed metalation group).[1]

-

Precursor B: 1-Bromo-2,3-difluorobenzene (Electrophile).[1]

-

Catalytic Cycle: The process relies on the in situ generation of an

-aminoorganozinc intermediate, which undergoes transmetalation with a Pd(0) species, followed by reductive elimination to form the C-C bond.

Mechanistic Pathway Visualization

The following diagram illustrates the reaction workflow and intermediate species.

Figure 1: Synthetic workflow for the Negishi cross-coupling of N-Boc-piperidine.[1]

Experimental Protocol

Safety & Hazard Assessment

-

s-Butyllithium (s-BuLi): Pyrophoric.[1] Must be handled under strict inert atmosphere (Ar/N2) using anhydrous techniques.

-

1-Bromo-2,3-difluorobenzene: Irritant.[1] Avoid inhalation.

-

Palladium Catalysts: Potential sensitizers.[1] Handle in a fume hood.

-

General: All glassware must be flame-dried and cooled under argon flow.[1]

Reagents and Stoichiometry

The following table outlines the optimized stoichiometry for a 1.0 mmol scale reaction.

| Reagent | Equiv.[1][2][3][4] | Amount | Role |

| N-Boc-piperidine | 1.0 | 185 mg | Substrate |

| s-BuLi (1.4 M in cyclohexane) | 1.2 | ~0.86 mL | Base (Lithiation) |

| TMEDA | 1.2 | 139 mg | Ligand/Additive |

| ZnCl₂ (1.0 M in THF) | 1.3 | 1.3 mL | Transmetalation Agent |

| 1-Bromo-2,3-difluorobenzene | 1.2 | 232 mg | Coupling Partner |

| Pd(OAc)₂ | 0.05 | 11 mg | Catalyst Precursor |

| P(t-Bu)₃[1][3] · HBF₄ | 0.10 | 29 mg | Ligand |

Step-by-Step Procedure

Phase 1: Generation of the Organozinc Intermediate

-

Setup: Charge a flame-dried Schlenk flask with N-Boc-piperidine (1.0 equiv) and anhydrous diethyl ether (Et₂O, 5 mL/mmol). Add TMEDA (1.2 equiv).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Dropwise add s-BuLi (1.2 equiv) over 10 minutes. The solution may turn light yellow.[1] Stir at -78 °C for 4 hours to ensure complete deprotonation at the

-position. -

Transmetalation: Add a solution of ZnCl₂ (1.3 equiv, 1.0 M in THF) dropwise.

-

Warming: Allow the mixture to warm to room temperature (23 °C) over 30 minutes. Stir for an additional 30 minutes. The solution now contains the N-Boc-2-piperidylzinc chloride species.[1]

Phase 2: Negishi Cross-Coupling

-

Catalyst Preparation: In a separate vial, mix Pd(OAc)₂ (5 mol%) and P(t-Bu)₃[1]·HBF₄ (10 mol%) in a minimal amount of THF. Stir for 5 minutes to generate the active catalytic species.[1]

-

Coupling: Add the catalyst mixture and 1-bromo-2,3-difluorobenzene (1.2 equiv) to the organozinc solution prepared in Phase 1.

-

Reaction: Stir the mixture at room temperature for 16 hours . Monitor conversion via TLC (silica, 10% EtOAc/Hexanes) or LC-MS.[1]

-

Quench: Quench the reaction with saturated aqueous NH₄Cl (10 mL).

-

Workup: Extract with EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the N-Boc-protected intermediate via flash column chromatography (SiO₂, gradient 0-10% EtOAc in Hexanes).

Phase 3: Deprotection (Boc Removal)

-

Dissolution: Dissolve the purified intermediate in CH₂Cl₂ (DCM, 3 mL/mmol).

-

Acidolysis: Add Trifluoroacetic acid (TFA, 10 equiv) dropwise at 0 °C.

-

Completion: Warm to room temperature and stir for 2 hours.

-

Isolation: Concentrate in vacuo. Basify the residue with saturated aqueous NaHCO₃ to pH > 10.[1] Extract with DCM (3 x 10 mL).

-

Final Product: Dry combined organics (Na₂SO₄) and concentrate to yield 2-(2,3-difluorophenyl)piperidine as a free base (typically a pale yellow oil or low-melting solid).[1]

Analytical Characterization (Expected)

To validate the synthesis, the following spectral data should be confirmed:

-

¹H NMR (400 MHz, CDCl₃): Diagnostic multiplet for the methine proton at C2 (approx.

3.6–4.0 ppm), distinct aromatic signals for the 2,3-difluorophenyl group (multiplets, -

¹⁹F NMR: Two distinct signals corresponding to the vicinal fluorine atoms on the aromatic ring.

-

MS (ESI): [M+H]⁺ peak corresponding to the molecular weight of the free base.

References

-

Coldham, I., & Leonori, D. (2008). Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine.[1][5][6] Organic Letters, 10(17), 3923–3925. Link

-

Ye, N., et al. (2020).[7] Synthesis of 2-Arylpiperidines via Pd-Catalyzed Arylation of Aza-Achmatowicz Rearrangement Products with Arylboronic Acids.[1][2][8] Organic Letters, 22(2), 458–463. Link

-

Drug Enforcement Administration. (2010).[1][9] Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance.[9][10] Federal Register.[1][10] Link (Provided for regulatory context regarding piperidine precursors).

Sources

- 1. deadiversion.usdoj.gov [deadiversion.usdoj.gov]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Statutes & Constitution :View Statutes : Online Sunshine [leg.state.fl.us]

- 4. Piperidine synthesis [organic-chemistry.org]

- 5. Synthesis of 2-arylpiperidines by palladium couplings of aryl bromides with organozinc species derived from deprotonation of N-boc-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. encyclopedia.pub [encyclopedia.pub]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Federal Register :: Control of Immediate Precursor Used in the Illicit Manufacture of Fentanyl as a Schedule II Controlled Substance [federalregister.gov]

- 10. dea.gov [dea.gov]

Application Note: 2-(2,3-Difluorophenyl)piperidine as a Privileged Pharmaceutical Intermediate

Executive Summary

The structural integration of functionalized piperidines into small-molecule therapeutics is a cornerstone of modern drug discovery. Among these, 2-(2,3-Difluorophenyl)piperidine (CAS 1213830-44-4) has emerged as a highly privileged chiral intermediate[1]. This specific building block provides an optimal balance of lipophilicity, metabolic stability, and conformational rigidity, making it a critical component in the synthesis of advanced active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors, substance P antagonists, and novel antimycobacterial agents.